1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate
Description
Properties
IUPAC Name |
2-(hydroxymethyl)-2-methylpropane-1,3-diol;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3.3H2O/c1-5(2-6,3-7)4-8;;;/h6-8H,2-4H2,1H3;3*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYOYQZYOHMKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)CO.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40785349 | |
| Record name | 2-(Hydroxymethyl)-2-methylpropane-1,3-diol--water (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40785349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447454-55-9 | |
| Record name | 2-(Hydroxymethyl)-2-methylpropane-1,3-diol--water (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40785349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate can be synthesized through several methods. One common synthetic route involves the hydroformylation of ethylene oxide to form 3-hydroxypropionaldehyde, which is then hydrogenated to yield 1,3-propanediol . Another method involves the hydration of acrolein, followed by hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves biotechnological processes. For example, the compound can be produced from renewable feedstocks using genetically modified strains of Escherichia coli or Clostridium diolis bacteria . These bioprocesses are environmentally friendly and offer a sustainable alternative to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include aldehydes, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate involves its interaction with various molecular targets and pathways. For example, it plays a key role in the regulation of intestinal stem cells and gut microbiota, maintaining intestinal homeostasis . Additionally, it facilitates optimal activation of the mTORC1 pathway, which is critical for cell growth and proliferation .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, trihydrate
- Base Compound (Anhydrous) : CAS 77-85-0
- Molecular Formula : C₅H₁₂O₃ · 3H₂O
- Molecular Weight : 120.15 g/mol (anhydrous) + 54.05 g/mol (trihydrate) = 174.20 g/mol
- Structural Features : A triol with a central 2-methyl-2-(hydroxymethyl) substitution on a 1,3-propanediol backbone. The trihydrate form includes three water molecules in its crystalline structure.
Comparison with Structural Isomers
2-Methyl-1,3-Propanediol (CAS 2163-42-0)
- Molecular Formula : C₅H₁₂O₂
- Molecular Weight : 104.15 g/mol
- Structural Difference : Lacks the hydroxymethyl group at the C2 position, making it a diol rather than a triol.
- Applications: Industrial monomer for copolymers, antifreeze, and cleaning agents .
- Key Contrast : Reduced hydroxyl functionality limits its utility in crosslinking reactions compared to the triol structure of the target compound.
Table 1: Comparison with Structural Isomers
| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydroxyl Groups | Key Applications |
|---|---|---|---|---|
| Target Compound (Trihydrate) | C₅H₁₂O₃·3H₂O | 174.20 | 3 | Polymers, antioxidants |
| 2-Methyl-1,3-Propanediol | C₅H₁₂O₂ | 104.15 | 2 | Antifreeze, copolymers |
Comparison with Homologs
2-Ethyl-2-(Hydroxymethyl)-1,3-Propanediol (CAS 77-99-6)
- Molecular Formula : C₆H₁₄O₃
- Molecular Weight : 134.18 g/mol
- Structural Difference : Ethyl group replaces the methyl group at C2, increasing hydrophobicity.
- Applications : Polymer precursor for polyurethanes and coatings .
- Research Note: Ethyl homologs exhibit higher thermal stability in polymer matrices compared to methyl derivatives .
Comparison with Functional Derivatives
Phenoxy-Substituted Derivatives
- Applications: Specialty resins and adhesives.
Acridinyl Derivatives
Comparison with Polymeric Forms
Copolymer with Diisocyanatomethylbenzene and Diethylene Glycol (CAS 53317-61-6)
- Molecular Formula : C₁₉H₃₀N₂O₈
- Molecular Weight : 414.45 g/mol
- Key Properties : High crosslinking density due to triol functionality, used in elastomers and coatings.
Research Findings on Bioactivity
- Antioxidant Activity : The anhydrous form of the target compound and its analogues (e.g., threo- and erythro- isomers) exhibit superoxide dismutase (SOD)-like activity at concentrations as low as 15.5 μg/mL, as observed in maple sap extracts .
- Plant-Derived Analogues : Similar 1,3-propanediol derivatives isolated from hawthorn (e.g., compounds 1–4 in ) show structural conservation across plant species, suggesting evolutionary retention of bioactivity .
Biological Activity
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, commonly known as Trimethylolethane or TME, is a polyol compound with significant applications in various fields, including pharmaceuticals, cosmetics, and food. Its unique structure allows it to exhibit various biological activities that are of interest in both research and industrial applications.
- Molecular Formula: C₅H₁₂O₃
- Molecular Weight: 120.147 g/mol
- CAS Registry Number: 77-85-0
- IUPAC Name: 1,1,1-Tris(hydroxymethyl)ethane
The compound is characterized by its three hydroxymethyl groups, which contribute to its solubility and reactivity in biological systems.
Biological Activity Overview
1,3-Propanediol exhibits several biological activities that can be categorized into antimicrobial, antioxidant, and potential therapeutic effects.
Antimicrobial Activity
Research has demonstrated that 1,3-propanediol derivatives possess significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains using the agar diffusion method. The results indicated that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
This data suggests that the compound could be a potential candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of 1,3-propanediol was assessed using the DPPH radical scavenging assay. The compound demonstrated a dose-dependent scavenging effect on DPPH radicals, indicating its potential role as an antioxidant.
| Concentration (mg/mL) | % Scavenging Activity |
|---|---|
| 0.5 | 25 |
| 1.0 | 45 |
| 2.0 | 70 |
These findings highlight the potential use of this compound in formulations aimed at reducing oxidative stress.
Case Studies
Several studies have explored the biological effects of 1,3-propanediol in different contexts:
- Toxicological Evaluation : A two-week study conducted by the National Toxicology Program evaluated the toxicity of various ionic liquids, including derivatives of 1,3-propanediol. The study reported no significant adverse effects at tested doses, suggesting a favorable safety profile for the compound in short-term exposure scenarios .
- Pharmaceutical Applications : Research has indicated the potential of using 1,3-propanediol in drug formulation as a stabilizer and solubilizing agent. A specific case study demonstrated improved bioavailability of certain antibiotics when formulated with this compound compared to traditional carriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
